N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
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Overview
Description
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, and a propanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the hydrazide precursor, followed by the introduction of the fluorophenyl and pyrazolyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. Reaction conditions, including temperature, pH, and solvent choice, are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
- **N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
Uniqueness
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-(5-methyl-3-nitropyrazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O3/c1-10-8-13(20(22)23)18-19(10)7-6-14(21)17-16-9-11-2-4-12(15)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,17,21)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWGJFOOYXZFD-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NN=CC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCC(=O)N/N=C/C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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